molecular formula C16H11F3N2S B12787709 1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136995-00-1

1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No.: B12787709
CAS No.: 136995-00-1
M. Wt: 320.3 g/mol
InChI Key: XRQBDCFVJBPNHH-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, known for its wide range of biological activities, including anti-cancer, anti-microbial, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- involves a visible-light-mediated one-pot synthesis. This metal-free photochemical approach uses aqueous ethanol as the medium and is performed at room temperature. The reaction involves 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid, utilizing a simple household 22 W compact fluorescent lamp to generate C–S and C–N bonds through radical intermediates .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. This method efficiently catalyzes the three-component reactions of o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes, forming the desired product under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as HIV-1 reverse transcriptase, thereby preventing viral replication. It also interacts with cellular proteins involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-(trifluoromethyl)phenyl)- is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor of specific enzymes and receptors compared to other benzimidazole derivatives .

Properties

CAS No.

136995-00-1

Molecular Formula

C16H11F3N2S

Molecular Weight

320.3 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)11-6-2-1-5-10(11)15-21-13-8-4-3-7-12(13)20-14(21)9-22-15/h1-8,15H,9H2

InChI Key

XRQBDCFVJBPNHH-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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